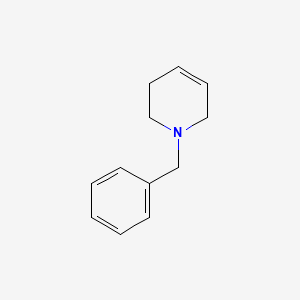

1-Benzyl-1,2,3,6-tetrahydropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-5,7-8H,6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRJFTFGHZXRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423621 | |

| Record name | 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40240-12-8 | |

| Record name | 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzyl-1,2,3,6-tetrahydropyridine basic properties and structure

An In-depth Technical Guide to 1-Benzyl-1,2,3,6-tetrahydropyridine: Core Properties and Structure

This guide provides a comprehensive overview of the fundamental chemical and physical properties, structural information, and relevant biological activities of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the applications and characteristics of this heterocyclic compound.

Core Properties and Structural Information

This compound is a substituted tetrahydropyridine, a class of nitrogen-containing heterocycles that are prevalent structural motifs in a wide array of pharmaceuticals and biologically active molecules.[1] The benzyl group attached to the nitrogen atom significantly influences its chemical and biological characteristics.

Chemical Structure and Identifiers

The structural identity of this compound is defined by its molecular formula, IUPAC name, and various chemical database identifiers.

| Identifier | Value |

| IUPAC Name | 1-benzyl-3,6-dihydro-2H-pyridine[2] |

| CAS Number | 40240-12-8[2] |

| Molecular Formula | C₁₂H₁₅N[2][3] |

| SMILES | C1CN(CC=C1)CC2=CC=CC=C2[3] |

| InChI | InChI=1S/C12H15N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-5,7-8H,6,9-11H2[3] |

| InChIKey | SIRJFTFGHZXRRZ-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 173.25 g/mol [2] |

| Monoisotopic Mass | 173.120449483 Da[2] |

| XlogP (Predicted) | 2.4[2] |

| Boiling Point (for Methyl this compound-4-carboxylate) | 328.7±42.0 °C at 760 mmHg[4] |

| Density (for Methyl this compound-4-carboxylate) | 1.129 g/cm³[4] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Standard precautions such as operating in a well-ventilated area, avoiding direct contact, and wearing appropriate personal protective equipment (gloves, goggles) are recommended.[4]

Synthesis and Experimental Protocols

The synthesis of 1,2,3,6-tetrahydropyridine derivatives is a topic of significant interest in organic chemistry.[5] While a specific protocol for the parent compound is not detailed in the provided literature, a practical kilogram-scale synthesis for a substituted analog, (S)-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine, illustrates a viable synthetic strategy utilizing a Shapiro reaction.[6]

Representative Synthesis of a Substituted Analog

The following is a summarized experimental protocol for the synthesis of a racemic intermediate, rac-1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine, which demonstrates a common synthetic route.[6]

Step 1: Formation of Tosyl Hydrazone

-

A solution of 1-benzyl-3-methylpiperidin-4-one (9.81 mol) in ethanol (8 L) is prepared.

-

p-Toluenesulfonyl hydrazide (9.67 mol) is added to the solution.

-

The resulting slurry is heated to 50 °C for 30 minutes.

-

The solution is then slowly cooled to 0 °C over a period of 2 hours to facilitate the formation of the tosyl hydrazone intermediate.[6]

Step 2: Shapiro Reaction to form the Tetrahydropyridine

-

The tosyl hydrazone intermediate (8.80 mol) is dissolved in toluene (16 L).

-

TMEDA (35.6 mol) is added to the mixture.

-

The mixture is cooled to -40 °C.

-

n-BuLi in heptane (24%, 35.7 mol) is added over 5 hours, ensuring the internal temperature remains below -31 °C to yield the desired tetrahydropyridine product.[6]

Caption: Synthetic workflow for a substituted 1-benzyl-tetrahydropyridine.

Biological Activity and Signaling Pathways

The this compound scaffold is a key pharmacophore in the design of multi-target-directed ligands (MTDLs), particularly in the context of neurodegenerative diseases like Alzheimer's disease.[7]

Acetylcholinesterase (AChE) Inhibition

Hybrids incorporating the this compound moiety have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7] The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

The mechanism of inhibition involves the benzyl-tetrahydropyridine portion of the molecule binding to the catalytic active site (CAS) of the AChE enzyme. This interaction physically blocks the active site, preventing acetylcholine from binding and being hydrolyzed. In more complex hybrids, other parts of the molecule can simultaneously bind to the peripheral anionic site (PAS), leading to a dual-binding mode that enhances inhibitory potency and can interfere with AChE-induced amyloid-β (Aβ) aggregation.[7]

Caption: Inhibition of acetylcholine hydrolysis by blocking the AChE active site.

Metabolism by Monoamine Oxidase B (MAO-B)

Studies on analogs such as 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP) have shown that these compounds can be metabolized by monoamine oxidase B (MAO-B).[8] This is relevant because the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is converted to its toxic metabolite MPP+ by this same enzyme. In the case of the non-neurotoxic BMTP, it is efficiently converted by MAO-B to a 2,3-dihydropyridinium intermediate (BMDP+), which is then further, though incompletely, oxidized to the corresponding pyridinium ion (BMP+).[8] This metabolic pathway is critical for understanding the potential toxicity and pharmacokinetic profile of tetrahydropyridine derivatives.

Caption: MAO-B catalyzed oxidation of a tetrahydropyridine analog.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12H15N | CID 6421573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C12H15N) [pubchemlite.lcsb.uni.lu]

- 4. biosynce.com [biosynce.com]

- 5. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of 1-Benzyl-1,2,3,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound that serves as a crucial building block and structural motif in medicinal chemistry and drug development. As a derivative of tetrahydropyridine, its scaffold is present in a wide array of biologically active molecules and natural products. The presence of the benzyl group provides a lipophilic character and specific steric and electronic properties that are pivotal for molecular recognition and interaction with biological targets. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its applications in drug discovery, particularly its role as a pharmacophore in the development of multi-target-directed ligands for neurodegenerative diseases like Alzheimer's.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅N | [1] |

| Molecular Weight | 173.25 g/mol | [1] |

| IUPAC Name | 1-benzyl-3,6-dihydro-2H-pyridine | [1] |

| CAS Number | 40240-12-8 | [1] |

| Physical Form | Liquid | [2] |

| Boiling Point | 256 °C | |

| Density | 1.024 g/mL | |

| Flash Point | 99 °C | |

| Purity (Typical) | ≥97% | [2] |

| Storage Temperature | Room Temperature | [2] |

| Solubility | Soluble in common organic solvents (e.g., Methanol, Dichloromethane). |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research. The following sections outline representative protocols based on established chemical principles for tetrahydropyridine synthesis and standard analytical techniques.

Synthesis Protocol: Reduction of a Pyridinium Salt

A common and effective method for the synthesis of 1,2,3,6-tetrahydropyridines is the selective reduction of the corresponding N-benzylpyridinium salt. This approach offers good yields and regioselectivity.

Reaction: N-benzylpyridinium bromide + Sodium borohydride → this compound

Materials:

-

Pyridine

-

Benzyl bromide

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of the Pyridinium Salt: In a round-bottom flask, dissolve pyridine (1.0 eq) in a suitable solvent like acetonitrile. Add benzyl bromide (1.0 eq) dropwise at room temperature. Stir the mixture for 12-24 hours. The N-benzylpyridinium bromide product will often precipitate as a solid, which can be filtered and washed with a non-polar solvent like hexane.

-

Reduction to Tetrahydropyridine: To a solution of the N-benzylpyridinium bromide (1.0 eq) in methanol, add sodium borohydride (1.5-2.0 eq) portion-wise at 0°C over a period of 1 hour.[3]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir for another 4 hours at room temperature.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.[3]

-

Extraction: Take the residue up in ethyl acetate and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuum to yield the crude product.[3]

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Analytical Protocols

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods is typically employed.[4]

NMR spectroscopy provides detailed information about the molecular structure.[4]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Expected Chemical Shifts (δ):

-

Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H).

-

Vinyl protons (=CH-): ~5.5-5.9 ppm (multiplet, 2H).

-

Benzylic protons (-CH₂-Ph): ~3.6 ppm (singlet, 2H).

-

Allylic protons (-N-CH₂-CH=): ~3.1 ppm (multiplet, 2H).

-

Aliphatic protons (-N-CH₂-CH₂-): ~2.6 ppm (triplet, 2H).

-

Aliphatic protons (-CH₂-CH=): ~2.2 ppm (multiplet, 2H).

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR Spectrometer.

-

Expected Chemical Shifts (δ):

-

Aromatic carbons: ~127-138 ppm.

-

Vinyl carbons: ~124-126 ppm.

-

Benzylic carbon: ~62 ppm.

-

Aliphatic carbons (next to N): ~50-55 ppm.

-

Aliphatic carbon (allylic): ~25 ppm.

-

-

IR spectroscopy is used to identify the functional groups present in the molecule.[2]

-

Sample Preparation: A thin film of the liquid sample is placed between two KBr plates.

-

Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer.

-

Expected Absorption Bands (wavenumber, cm⁻¹):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[4]

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

-

Expected Fragments (m/z):

Reactivity and Stability

-

Stability: this compound is a stable compound under standard laboratory conditions and is typically stored at room temperature.[2]

-

Reactivity: The double bond in the tetrahydropyridine ring can undergo typical alkene reactions such as hydrogenation to form the corresponding N-benzylpiperidine, or electrophilic addition reactions. The tertiary amine is basic and can react with acids to form salts.

-

Safety: The compound is classified with GHS hazard statements indicating it causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (gloves, safety glasses) should be worn during handling.

Application in Drug Development: Alzheimer's Disease

The this compound scaffold is a key pharmacophore in the design of Multi-Target-Directed Ligands (MTDLs) for the treatment of complex neurodegenerative disorders like Alzheimer's disease (AD).[6] One of the primary therapeutic strategies for AD is to enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine.[6]

Hybrids containing the this compound moiety have shown potent AChE inhibitory activity.[6] The benzyl group can engage in π-π stacking interactions within the active site of the enzyme, while the tetrahydropyridine ring provides a core structure for further functionalization to interact with other key sites on the enzyme or other disease-related targets.[6]

Signaling Pathway: Acetylcholinesterase Inhibition

The diagram below illustrates the fundamental mechanism of AChE inhibition. In a normal state, AChE hydrolyzes acetylcholine (ACh) into choline and acetate, terminating the nerve signal. An inhibitor, such as a compound containing the this compound scaffold, binds to the active site of AChE, preventing ACh from being broken down. This leads to an increased concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function in AD patients.

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

References

- 1. This compound | C12H15N | CID 6421573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. WO2005076749A2 - A novel process for the preparation of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to the Synthesis and Structural Motifs of 1,2,3,6-Tetrahydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,6-tetrahydropyridine core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a versatile scaffold in drug discovery. This technical guide provides a comprehensive overview of modern synthetic strategies for accessing 1,2,3,6-tetrahydropyridine derivatives, details key experimental protocols, and explores the crucial role of these structural motifs in modulating critical signaling pathways implicated in various diseases.

Core Synthetic Strategies

The construction of the 1,2,3,6-tetrahydropyridine ring can be achieved through a variety of elegant and efficient synthetic methodologies. This section details three prominent and widely adopted approaches: Palladium-Catalyzed Intramolecular Heck Reaction, Aza-Diels-Alder Reaction, and an Organocatalytic Multicomponent Domino Reaction.

Palladium-Catalyzed 6-Endo-Selective Alkyl-Heck Reaction

A powerful method for the synthesis of 5-phenyl-1,2,3,6-tetrahydropyridine derivatives involves a palladium-catalyzed 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides.[1][2] This strategy is notable for its efficiency in constructing the cyclic framework with good to excellent yields. Mechanistic studies suggest a hybrid palladium-radical process is operative.[1][3]

Experimental Protocol: Synthesis of 5-phenyl-1-tosyl-1,2,3,6-tetrahydropyridine

-

Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add the starting N-(3-iodopropyl)-N-(2-phenylallyl)tosylamide (0.2 mmol, 1.0 equiv.), PdCl₂(dppf) (0.02 mmol, 10 mol %), and Cy₂NMe (0.4 mmol, 2.0 equiv.).

-

Solvent Addition: Add dry toluene (2.0 mL) to the tube via syringe.

-

Reaction Conditions: The reaction mixture is stirred vigorously and heated to 110 °C for 12 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired 5-phenyl-1-tosyl-1,2,3,6-tetrahydropyridine.

| Entry | Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-(3-iodopropyl)-N-(2-phenylallyl)tosylamide | PdCl₂(dppf) | Cy₂NMe | Toluene | 110 | 12 | 85 | [3] |

| 2 | N-(3-iodobutyl)-N-(2-phenylallyl)tosylamide | Pd(OAc)₂ | P(o-tol)₃ / Cy₂NMe | Toluene | 110 | 12 | 78 | [3] |

| 3 | N-(3-iodo-2-methylpropyl)-N-(2-phenylallyl)tosylamide | PdCl₂(dppf) | Cy₂NMe | Toluene | 110 | 12 | 81 | [3] |

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a classic and highly effective method for the construction of six-membered nitrogen-containing heterocycles, including 1,2,3,6-tetrahydropyridines. This [4+2] cycloaddition reaction offers a convergent approach to complex molecular architectures.

Experimental Protocol: Synthesis of a Tetrahydropyridine Derivative via Aza-Diels-Alder Reaction

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the imine (1.0 equiv.) and the diene (1.2 equiv.) in anhydrous dichloromethane (DCM).

-

Initiation: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Lewis Acid: Add a solution of a suitable Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 equiv.) dropwise to the stirred reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydropyridine derivative.

| Entry | Diene | Imine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | (E)-1-Phenyl-1,3-butadiene | N-Benzylidenemethylamine | BF₃·OEt₂ | DCM | 0 to rt | 18 | 75 |

| 2 | Danishefsky's Diene | N-Tosylimine | ZnCl₂ | THF | rt | 24 | 82 |

| 3 | 2,3-Dimethyl-1,3-butadiene | N-Phenyl-1-aza-1,3-diene | Sc(OTf)₃ | Acetonitrile | rt | 12 | 90 |

Organocatalytic One-Pot Multicomponent Domino Reaction

A highly efficient and enantioselective synthesis of functionalized tetrahydropyridines can be achieved through a one-pot, three-component domino reaction catalyzed by a quinine-derived squaramide.[4][5] This elegant cascade involves a Michael addition, an aza-Henry reaction, and a subsequent cyclization.[4]

Experimental Protocol: Asymmetric Synthesis of a Highly Substituted Tetrahydropyridine

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv.) and the β-nitroolefin (0.25 mmol, 1.0 equiv.) in dichloromethane (0.2 mL) in a vial, add the quinine-derived squaramide catalyst (0.00125 mmol, 0.5 mol %).

-

First Step: Stir the mixture at room temperature for 24 hours.

-

Second Step: Cool the reaction mixture to -25 °C and add the aldimine (0.5 mmol, 2.0 equiv.).

-

Reaction Progression: Continue stirring at -25 °C for the indicated time (typically 1.5 to 4 days), monitoring the reaction by TLC.

-

Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the desired tetrahydropyridine derivative.[4]

| Entry | 1,3-Dicarbonyl | β-Nitroolefin | Aldimine | Catalyst Loading (mol%) | Time (days) | Yield (%) | dr | ee (%) | Reference |

| 1 | Acetylacetone | β-Nitrostyrene | N-Methyl-p-anisaldimine | 0.5 | 2.5 | 87 | >20:1 | 98 | [4] |

| 2 | Dibenzoylmethane | β-Nitrostyrene | N-Methyl-p-anisaldimine | 0.5 | 3 | 89 | >20:1 | 99 | [4] |

| 3 | Ethyl acetoacetate | (E)-1-Nitro-2-(p-tolyl)ethene | N-Methyl-p-anisaldimine | 0.5 | 3.5 | 82 | 15:1 | 97 | [4] |

Structural Motifs and Their Role in Signaling Pathways

1,2,3,6-Tetrahydropyridine derivatives are key pharmacophores that interact with a variety of biological targets, thereby modulating critical cellular signaling pathways. Their structural versatility allows for fine-tuning of their pharmacological properties, leading to the development of potent and selective inhibitors for therapeutic intervention.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for drug development. Several classes of nitrogen-containing heterocycles, including those with structural similarities to the tetrahydropyridine core, have been identified as potent inhibitors of this pathway.

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazo[1,2-a]pyridine derivatives | PI3Kα | T47D (Breast) | 7.9 | |

| Imidazo[1,2-a]pyridine derivatives | PI3Kα | MCF-7 (Breast) | 9.4 | |

| Pyridopyrimidinones | PI3Kα (H1047R mutant) | HCC1954 (Breast) | 0.012 |

Modulation of the Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is another fundamental signaling cascade that plays a central role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in Ras or Raf proteins, is a common driver of tumorigenesis.

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dihydropyridine-based triazoles | Protein kinase CK2α | Caco-2 (Colorectal) | 0.63 - 5.68 | [2] |

| Substituted 1,4-dihydropyridines | Not specified | U87MG (Glioblastoma) | Potent activity reported | [6] |

| Substituted 1,4-dihydropyridines | Not specified | A549 (Lung) | Potent activity reported | [6] |

| Tetrahydrocurcumin-triazole derivatives | Not specified | HCT-116 (Colon) | 1.09 | [7] |

| Tetrahydrocurcumin-triazole derivatives | Not specified | A549 (Lung) | 45.16 | [7] |

Conclusion

The 1,2,3,6-tetrahydropyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide robust and versatile platforms for the generation of diverse libraries of these valuable compounds. A deeper understanding of how these structural motifs interact with key signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades, will undoubtedly fuel the development of next-generation targeted therapies for a range of human diseases, most notably cancer. The combination of innovative synthetic chemistry and rigorous biological evaluation will be paramount in unlocking the full therapeutic potential of this remarkable heterocyclic core.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities and pharmacological profile of 1-Benzyl-1,2,3,6-tetrahydropyridine

An In-depth Technical Guide to the Biological Activities and Pharmacological Profile of the 1-Benzyl-1,2,3,6-tetrahydropyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound moiety is a significant structural scaffold in medicinal chemistry, serving as a versatile synthetic intermediate for a wide range of pharmacologically active compounds. While comprehensive pharmacological data for the parent compound, this compound, is not extensively available in public literature, its derivatives have shown a remarkable diversity of biological activities. This technical guide focuses on the pharmacological profiles of these key derivatives, providing insights into their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation. The exploration of these derivatives underscores the therapeutic potential of the this compound core in drug discovery, particularly in the development of agents targeting the central nervous system.

Metabolic Profile: Insights from Analogue Studies

The metabolic fate of this compound derivatives is of critical importance, especially in the context of potential neurotoxicity, given its structural similarity to the parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Studies on a close analogue, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), have revealed that it undergoes metabolism by monoamine oxidase B (MAO-B).[1] This enzymatic conversion leads to the formation of the corresponding 2,3-dihydropyridinium intermediate (BMDP+), which is subsequently, though incompletely, oxidized to the 4-benzyl-1-methylpyridinium ion (BMP+).[1] Despite this metabolic pathway being analogous to that of MPTP, BMTP has been found to be non-neurotoxic in mouse models, suggesting that pharmacokinetic parameters or alternative metabolic routes may play a role in its lack of toxicity.[1]

Pharmacological Activities of Derivatives

Derivatives of the this compound scaffold have been investigated for a range of biological activities, primarily targeting enzymes and receptors within the central nervous system.

Monoamine Oxidase (MAO) Inhibition

The tetrahydropyridine ring is a known pharmacophore for MAO inhibitors. While direct inhibitory data for this compound is scarce, its structural analogues have been studied for their interaction with MAO. For instance, 4-phenyl-1,2,3,6-tetrahydropyridine (PTP), a related compound, demonstrates a dose-dependent and selective inhibition of MAO-A.[2] The mode of inhibition by PTP is competitive for both MAO-A and MAO-B without preincubation, but it shifts to non-competitive for MAO-B after preincubation, during which PTP is oxidized by MAO-B.[2] This highlights the potential for this compound derivatives to be designed as selective MAO inhibitors.

Cholinesterase Inhibition

In the quest for treatments for Alzheimer's disease, derivatives of this compound have been explored as acetylcholinesterase (AChE) inhibitors. Hybrids of clioquinol and this compound have demonstrated significant AChE inhibitory activity.[3] One of the most potent compounds from this series, compound 19n , exhibited an IC50 value of 0.11 µM for AChE.[3] These compounds are designed as multi-target-directed ligands, also possessing metal-chelating properties and the ability to modulate Aβ aggregation.[3]

Dopamine Receptor Antagonism

The benzyl-substituted nitrogen motif is a key feature in some dopamine D2 receptor antagonists. A series of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides have been synthesized and evaluated for their dopamine D2 receptor blocking activity.[4] Although the core is a pyrrolidine, the presence of the N-benzyl group is crucial for activity. Certain benzamide and salicylamide derivatives displayed high affinity for rat striatal D2 receptors, with IC50 values in the low nanomolar range (around 1 nM).[4] The antagonist activity was confirmed through in vivo studies showing blockade of apomorphine-induced stereotypies.[4]

Serotonin Receptor and Transporter Modulation

Derivatives containing the N-benzylpiperidine scaffold, which is closely related to this compound, have been investigated for their effects on the serotonin system. Some of these compounds have shown affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7 receptors. Additionally, their potential to inhibit the serotonin transporter (SERT) has been explored in the context of developing dual-target inhibitors for conditions like Alzheimer's disease, where serotonergic deficits are also implicated.

Quantitative Data on Derivatives

The following table summarizes the quantitative biological activity data for selected derivatives of the this compound scaffold.

| Compound Class | Derivative Example | Target | Assay | Activity (IC50/Ki) | Reference |

| Clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine Hybrid | Compound 19n | Acetylcholinesterase (AChE) | In vitro inhibition assay | 0.11 µM | [3] |

| Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide | 2,3-dimethoxybenzamide derivative | Dopamine D2 Receptor | [3H]spiperone binding | ~1 nM | [4] |

| Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]salicylamide | 5,6-dimethoxysalicylamide derivative | Dopamine D2 Receptor | [3H]spiperone binding | ~1 nM | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assays commonly used to evaluate the pharmacological profile of this compound derivatives.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of test compounds against MAO-A and MAO-B.

Materials:

-

Rat brain mitochondria (as a source of MAO-A and MAO-B)

-

Kynuramine (for MAO-A) or Benzylamine (for MAO-B) as substrates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate buffer (pH 7.4)

-

Spectrofluorometer or Spectrophotometer

Procedure:

-

Prepare rat brain mitochondrial homogenates.

-

Pre-incubate the mitochondrial preparation with various concentrations of the test compound for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the specific substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a strong acid or base).

-

Measure the product formation. For kynuramine, the fluorescent product 4-hydroxyquinoline is measured. For benzylamine, the product benzaldehyde can be measured spectrophotometrically.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Dopamine D2 Receptor Binding Assay

Objective: To determine the affinity (Ki) of test compounds for the dopamine D2 receptor.

Materials:

-

Rat striatal membranes or cells expressing human D2 receptors.

-

[3H]Spiperone or another suitable radioligand for the D2 receptor.

-

Test compounds at various concentrations.

-

Haloperidol or another known D2 antagonist for determining non-specific binding.

-

Incubation buffer (e.g., Tris-HCl with ions like Mg2+, Ca2+, Na+, K+).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare the membrane homogenates from rat striatum or the cell line.

-

In a series of tubes, add the membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), the test compound at various concentrations, or a high concentration of a competing ligand (for non-specific binding).

-

Incubate the mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the test compound by analyzing the displacement of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound scaffold is a cornerstone for the development of novel therapeutic agents, particularly for neurological disorders. While the pharmacological profile of the parent compound remains to be fully elucidated, its derivatives have demonstrated significant potential as inhibitors of key enzymes like MAO and AChE, and as modulators of important neurotransmitter receptors such as the dopamine D2 receptor. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working with this versatile chemical entity. Future investigations into the direct biological activities of this compound and the synthesis of new derivatives will undoubtedly continue to enrich our understanding of its therapeutic potential.

References

- 1. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of rat brain monoamine oxidase by some analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 1-methyl-4-phenylpyridinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bench Player: Unraveling the Role of 1-Benzyl-1,2,3,6-tetrahydropyridine and its Analogs in Parkinson's Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of Parkinson's disease (PD) research, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) stands as a cornerstone for modeling the disease's characteristic dopaminergic neurodegeneration. This technical guide delves into the role of a structurally similar yet functionally distinct compound, 1-Benzyl-1,2,3,6-tetrahydropyridine (BTHP), and its more directly studied analog, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP). While MPTP induces a robust parkinsonian syndrome in various animal models, its benzyl analogs have been instrumental in dissecting the specific molecular machinery of neurotoxicity. This paper will illuminate the mechanism of action of these compounds, provide detailed experimental protocols for their use, and present key quantitative data, offering a comprehensive resource for professionals in the field of neurodegenerative disease research.

Introduction: The MPTP Paradigm and the Benzyl Analog Question

The accidental discovery of MPTP's ability to induce parkinsonism in humans revolutionized PD research.[1][2] This compound selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNpc), closely mimicking the pathological hallmarks of Parkinson's disease.[3][4][5] The utility of MPTP lies in its metabolic activation to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), a process that is central to its neurotoxic effects.[1][2][6]

The study of MPTP analogs, such as BTHP and BMTP, has been crucial for understanding the structure-activity relationships that govern this neurotoxicity. A key analog, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), despite being structurally similar to MPTP, is notably non-neurotoxic in vivo.[7] This intriguing difference provides a powerful tool to investigate the critical determinants of dopamine neuron vulnerability.

Mechanism of Action: A Tale of Two Analogs

The neurotoxicity of MPTP is a multi-step process involving enzymatic oxidation and cellular uptake. In contrast, the non-neurotoxic nature of its benzyl analog, BMTP, highlights the subtleties of these molecular interactions.

The MPTP Pathway to Neurotoxicity

The canonical pathway for MPTP-induced neurodegeneration is well-established:

-

Systemic Administration and BBB Penetration: Being lipophilic, MPTP readily crosses the blood-brain barrier.[2]

-

Conversion to MPP+: In the brain, MPTP is metabolized by monoamine oxidase-B (MAO-B), primarily in astrocytes, to its toxic metabolite, MPP+.[2][3]

-

Selective Uptake by Dopaminergic Neurons: MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[6]

-

Mitochondrial Dysfunction: Once inside the neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[3][8]

-

Oxidative Stress and Cell Death: This inhibition leads to a cascade of detrimental events, including ATP depletion, the generation of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of the dopaminergic neuron.[3][9]

The Non-Neurotoxic Profile of BMTP

Studies on BMTP have shown that while it shares some metabolic similarities with MPTP, key differences likely account for its lack of neurotoxicity in vivo.

-

Metabolism by MAO-B: BMTP is efficiently converted by MAO-B to its corresponding dihydropyridinium intermediate (BMDP+) and further oxidized to the pyridinium ion (BMP+), analogous to the MPTP to MPP+ conversion.[7]

-

In Vitro Toxicity of BMP+: Direct intrastriatal microdialysis of BMP+ in rats causes nerve terminal destruction similar to that observed with MPP+.[7]

This suggests that the lack of in vivo toxicity of BMTP is not due to an inability to form a toxic metabolite. Instead, factors such as pharmacokinetic parameters or alternative metabolic pathways are likely responsible for its benign profile when administered systemically.[7]

Experimental Models and Protocols

The MPTP mouse model is one of the most widely used animal models for PD research.[3][10] The protocols can vary, leading to different degrees of nigral cell loss and striatal dopamine depletion.[3]

MPTP-Induced Parkinsonism in Mice

Objective: To induce a parkinsonian phenotype in mice through the systemic administration of MPTP.

Materials:

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

-

Sterile saline (0.9% NaCl)

-

C57BL/6 mice (male, 8-10 weeks old)

-

Standard laboratory equipment for injections and animal handling

Protocol:

-

Preparation of MPTP Solution: Dissolve MPTP hydrochloride in sterile saline to a final concentration of 1-2 mg/mL. The solution should be freshly prepared before each use.

-

Administration: Administer MPTP via intraperitoneal (i.p.) injection. A common sub-acute regimen involves four injections of 20 mg/kg MPTP, spaced 2 hours apart, on a single day. Another regimen uses 30 mg/kg MPTP administered parenterally.[5]

-

Post-Injection Monitoring: Monitor animals for signs of distress. MPTP can cause transient adverse effects.

-

Tissue Collection and Analysis: Euthanize animals at a predetermined time point (e.g., 7 or 21 days post-injection). Brains are then harvested for neurochemical or histological analysis.

Comparative Studies with BMTP

Objective: To compare the in vivo effects of BMTP and MPTP on the nigrostriatal dopamine system.

Protocol:

This protocol would follow the same steps as the MPTP protocol, with a parallel group of animals receiving BMTP. A key study noted that BMTP was not neurotoxic even at doses 10 times greater than the dose of MPTP required to cause an 85% depletion of neostriatal dopamine.[7]

Quantitative Data and Analysis

The effects of MPTP and its analogs are quantified through various neurochemical and behavioral assays.

Neurochemical Analysis

High-performance liquid chromatography (HPLC) is commonly used to measure dopamine and its metabolites (DOPAC and HVA) in striatal tissue.

| Compound | Animal Model | Dose | Striatal Dopamine Depletion | Reference |

| MPTP | C57BL/6 Mouse | 30 mg/kg | Significant decrease | [5] |

| MPTP | C57BL/6 Mouse | 4 x 20 mg/kg | ~85% | [7] |

| BMTP | C57BL/6 Mouse | Up to 10x MPTP dose | No significant depletion | [7] |

Behavioral Assays

A variety of behavioral tests are used to assess motor deficits in MPTP-treated animals, including:

-

Rotarod Test: Measures motor coordination and balance.

-

Open Field Test: Assesses locomotor activity.

-

Grid Test: Evaluates fine motor coordination.

MPTP-induced subacute PD mouse models have been shown to exhibit gait disturbances.[10]

Conclusion and Future Directions

The study of this compound and its analog, BMTP, in the context of Parkinson's disease research serves as a powerful example of how subtle changes in molecular structure can have profound effects on neurotoxicity. While MPTP remains an indispensable tool for modeling parkinsonian neurodegeneration, the non-neurotoxic nature of BMTP in vivo, despite its ability to be metabolized to a toxic species, underscores the critical role of pharmacokinetics and cellular transport in the pathogenic process.

Future research should focus on elucidating the precise pharmacokinetic and metabolic differences between MPTP and BMTP. Understanding why BMP+ does not accumulate to toxic levels in dopaminergic neurons following systemic BMTP administration could reveal novel neuroprotective strategies. These investigations may lead to the development of therapies that specifically target the transport or metabolism of environmental toxins implicated in the etiology of sporadic Parkinson's disease.

References

- 1. MPTP Parkinsonism and Implications for Understanding Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease [mdpi.com]

- 9. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model: a tool to explore the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of Two MPTP Doses on Mouse Behaviors and Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzyl-1,2,3,6-tetrahydropyridine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-1,2,3,6-tetrahydropyridine, a heterocyclic compound of interest in medicinal chemistry and neuropharmacology. This document details its chemical properties, synthesis, and known biological interactions, with a focus on its relevance to neurodegenerative disease research.

Core Compound Information

CAS Number: 40240-12-8[1]

Molecular Formula: C₁₂H₁₅N[1]

| Property | Value | Source |

| Molecular Weight | 173.25 g/mol | [1] |

| IUPAC Name | 1-benzyl-3,6-dihydro-2H-pyridine | [1] |

| Synonyms | N-Benzyl-1,2,3,6-tetrahydropyridine, Pyridine, 1,2,3,6-tetrahydro-1-(phenylmethyl)- | [1] |

Synthesis and Preparation

The synthesis of this compound and its derivatives is a key area of research for the development of novel therapeutic agents. A common synthetic route involves the reaction of a substituted pyridine with a benzyl halide, followed by reduction.

Experimental Protocol: Synthesis of a this compound Derivative

The following protocol is adapted from the synthesis of a structurally related compound, 1-benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine, and illustrates a generalizable method.[2]

Materials:

-

1-benzyl-4-piperidone

-

Piperidine

-

Benzene (or a suitable alternative solvent like toluene)

-

Benzenesulfonic acid (catalyst)

-

Water separation apparatus (e.g., Dean-Stark trap)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a reaction vessel equipped with a water separation apparatus, add 1-benzyl-4-piperidone (10g), piperidine (6.3g), and benzene (55ml).[2]

-

Add a catalytic amount of benzenesulfonic acid to the mixture.[2]

-

Heat the mixture to reflux and continue for 12 hours, collecting the water that is formed.[2]

-

Monitor the reaction progress until the theoretical amount of water has been separated.[2]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation, collecting the fraction at 153-158°C/0.1mmHg to yield the desired tetrahydropyridine derivative.[2]

Biological Activity and Mechanisms of Action

Derivatives of 1,2,3,6-tetrahydropyridine are known to exhibit a range of biological activities, with a significant focus on their interactions with the central nervous system. Research has particularly highlighted their potential as acetylcholinesterase (AChE) inhibitors and their interactions with the dopaminergic system.

Acetylcholinesterase (AChE) Inhibition

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The following is a generalized protocol for determining the AChE inhibitory activity of a compound using the Ellman method.[3][4]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound)

-

96-well microplate and reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

-

Add varying concentrations of the test compound to the appropriate wells. Include a control well with no inhibitor.

-

Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 10 minutes) using a microplate reader.[3]

-

The rate of the reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Interaction with the Dopaminergic System and Monoamine Oxidase (MAO)

The tetrahydropyridine ring is a structural feature of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is known to induce Parkinson's-like symptoms by being metabolized by monoamine oxidase B (MAO-B) to the toxic metabolite MPP+, which is then selectively taken up by dopaminergic neurons, leading to their destruction.[5]

Studies on analogs such as 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP) have shown that they are also substrates for MAO-B, being converted to the corresponding dihydropyridinium and pyridinium ions.[6] This suggests that this compound may also interact with MAO-B, a key enzyme in dopamine metabolism.

Visualizing the Potential Mechanism of Action

The following diagrams illustrate the potential synthesis pathway and a hypothesized signaling pathway for the neurotoxic effects of related tetrahydropyridine compounds.

Synthetic pathway for a 1-benzyl-tetrahydropyridine derivative.

Potential neurotoxic mechanism via MAO-B metabolism.

References

- 1. This compound | C12H15N | CID 6421573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 3. assaygenie.com [assaygenie.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of 1-Benzyl-1,2,3,6-tetrahydropyridine: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1,2,3,6-tetrahydropyridine is a synthetic organic compound belonging to the tetrahydropyridine class. This chemical scaffold is of significant interest in medicinal chemistry and neurobiology due to its structural relationship to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-established compound used to induce Parkinson's disease in animal models. The substitution of the methyl group with a benzyl group at the nitrogen atom alters the molecule's properties and biological activity, making it a valuable tool for structure-activity relationship studies and a precursor for the synthesis of various biologically active molecules. This technical guide provides an in-depth review of the available literature on this compound, focusing on its synthesis, chemical characteristics, and biological investigations, with a particular emphasis on its potential neurotoxic or neuroprotective effects and its use as a building block in drug discovery.

Chemical and Physical Properties

This compound is a tertiary amine with the molecular formula C₁₂H₁₅N and a molecular weight of 173.25 g/mol .[1] Its structure consists of a tetrahydropyridine ring N-substituted with a benzyl group. The physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅N | [1] |

| Molecular Weight | 173.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 40240-12-8 | [1] |

| Appearance | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Solubility | Not specified in literature |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives has been reported through various methods. A common approach involves the reaction of a pre-formed tetrahydropyridine ring with a benzylating agent or the construction of the ring from acyclic precursors.

Experimental Protocol: Synthesis of this compound

A prevalent synthetic route involves the use of 1-benzyl-4-piperidone as a key intermediate. The general steps are as follows:

-

Reaction of 1-benzyl-4-piperidone with a suitable reagent to introduce the double bond.

-

Purification of the resulting product.

Experimental Protocol: Synthesis of Clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine Hybrids

A study by Wang et al. (2024) describes the synthesis of novel hybrids of clioquinol and this compound. The general procedure is as follows:

-

Synthesis of the this compound moiety: This is typically achieved through multi-step synthesis starting from commercially available materials.

-

Synthesis of the clioquinol moiety with a suitable linker.

-

Coupling of the two moieties: The final hybrids are synthesized by reacting the modified this compound with the clioquinol derivative.

The yields for the final hybrid compounds were reported to be in the range of 40-60%.

Biological Activities and Studies

The biological activity of this compound is not as extensively studied as its methyl analog, MPTP. However, its structural similarity makes it a compound of interest for neurotoxicity and neuroprotection studies. Furthermore, the this compound scaffold has been incorporated into novel molecules with other biological activities.

Neurotoxic and Neuroprotective Effects

While direct and extensive studies on the neurotoxicity of this compound are limited, research on structurally related compounds provides valuable insights. The neurotoxicity of MPTP is well-documented to be mediated by its oxidation to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP⁺) by monoamine oxidase B (MAO-B). MPP⁺ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), where it inhibits mitochondrial respiration, leading to cell death.[2][3]

It is hypothesized that this compound may also be a substrate for MAO-B, potentially leading to the formation of a corresponding pyridinium metabolite. However, the benzyl group, being bulkier than the methyl group, may alter the affinity for MAO-B and the subsequent uptake of the metabolite by DAT.

A study on clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine hybrids demonstrated neuroprotective effects against okadaic acid-induced mitochondrial dysfunction and ROS damage in SH-SY5Y cells.[4] This suggests that the this compound moiety, when incorporated into a larger molecule, can contribute to neuroprotective activity.

Experimental Protocol: In Vitro Neuroprotection Assay

The neuroprotective effects of clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine hybrids were assessed using the following protocol:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in appropriate media.

-

Treatment: Cells were pre-incubated with different concentrations of the test compounds for 2 hours.

-

Induction of Neurotoxicity: Okadaic acid (OA) was added to the culture medium to induce neurotoxicity.

-

Cell Viability Assessment: After 24 hours of incubation with OA, cell viability was measured using the MTT assay.

-

Data Analysis: The results were expressed as the percentage of cell viability relative to the control group.

Acetylcholinesterase Inhibition

The aforementioned study on clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine hybrids also revealed significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[4]

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine Hybrids [4]

| Compound | IC₅₀ (µM) |

| 19n | 0.11 |

| Donepezil (Control) | 0.02 |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The AChE inhibitory activity was determined using a modified Ellman's method:

-

Enzyme and Substrate Preparation: Solutions of human AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogenic agent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) were prepared in phosphate buffer.

-

Assay: The test compounds were pre-incubated with the enzyme for 15 minutes. The reaction was initiated by the addition of ATCI and DTNB.

-

Measurement: The absorbance was measured at 412 nm using a microplate reader.

-

Calculation: The percentage of inhibition was calculated, and the IC₅₀ values were determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Based on the studies of related compounds, the potential signaling pathways and mechanisms of action for this compound and its derivatives can be inferred.

Potential Neurotoxicity Pathway

The following diagram illustrates the hypothesized metabolic pathway leading to potential neurotoxicity, analogous to that of MPTP.

Caption: Hypothesized metabolic activation and neurotoxicity pathway of this compound.

Experimental Workflow for Biological Evaluation

The logical flow for the synthesis and biological testing of novel compounds based on the this compound scaffold is depicted below.

Caption: General experimental workflow for the development of this compound-based compounds.

Conclusion

This compound is a versatile chemical entity with significant potential in neuropharmacology and medicinal chemistry. While direct studies on its biological effects are not as extensive as for its close analog MPTP, the available literature on its derivatives suggests that the this compound scaffold can be a valuable component in the design of novel therapeutic agents. The neuroprotective and acetylcholinesterase inhibitory activities of its derivatives highlight the potential for developing multi-target ligands for neurodegenerative diseases. Further research is warranted to fully elucidate the metabolism, pharmacokinetics, and specific biological targets of this compound itself to better understand its structure-activity relationships and to guide the design of future drug candidates. This technical guide serves as a comprehensive resource for researchers to build upon the existing knowledge and explore the full potential of this intriguing molecule.

References

- 1. This compound | C12H15N | CID 6421573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to 1-Benzyl-1,2,3,6-tetrahydropyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development. Its structural motif is a key component in the design of novel therapeutic agents, particularly in the realm of neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery and history of this compound, its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in contemporary research. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

The tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, a derivative of this important class of heterocycles, serves as a versatile synthetic intermediate. Its history is intertwined with the broader exploration of piperidine-based structures and their interactions with biological systems. While not as notorious as its close analog, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known for inducing Parkinsonism, this compound has emerged as a valuable tool in the development of novel therapeutics, notably for Alzheimer's disease.[1]

Discovery and History

The specific historical details of the initial discovery and synthesis of this compound are not as prominently documented as those of MPTP. Its development is more closely tied to the systematic exploration of N-substituted tetrahydropyridines for various pharmacological applications. The synthesis of such compounds became more routine with the advent of modern synthetic methodologies, particularly those involving the reduction of pyridinium salts.

The significance of the 1-benzyl-tetrahydropyridine moiety grew with the understanding of its role as a key pharmacophore in acetylcholinesterase (AChE) inhibitors.[1] Donepezil, a leading therapeutic for Alzheimer's disease, features a benzylpiperidine fragment, which has inspired the synthesis and investigation of related structures like this compound as part of multi-target-directed ligands (MTDLs) for complex neurodegenerative disorders.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅N | [2] |

| Molecular Weight | 173.25 g/mol | [2] |

| CAS Number | 40240-12-8 | [2] |

| IUPAC Name | 1-benzyl-3,6-dihydro-2H-pyridine | [2] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified, but expected to be soluble in organic solvents | |

| InChI | InChI=1S/C12H15N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-5,7-8H,6,9-11H2 | [2] |

| InChIKey | SIRJFTFGHZXRRZ-UHFFFAOYSA-N | [2] |

| SMILES | C1CN(CC=C1)CC2=CC=CC=C2 | [2] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the N-benzylation of pyridine followed by the selective reduction of the resulting pyridinium salt.

Synthesis of N-Benzylpyridinium Bromide

Materials:

-

Pyridine

-

Benzyl bromide

-

Acetone

Procedure:

-

In a suitable reaction vessel, dissolve pyridine (1.0 equivalent) in acetone.

-

To this solution, add benzyl bromide (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

The resulting white precipitate of N-benzylpyridinium bromide is collected by filtration.

-

Wash the precipitate with cold acetone and dry it under a vacuum.

Reduction of N-Benzylpyridinium Bromide to this compound

Materials:

-

N-Benzylpyridinium bromide

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-benzylpyridinium bromide (1.0 equivalent) in ethanol in a flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Remove the solvent under reduced pressure.

-

Take up the residue in water and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to yield this compound.

Analytical Characterization

The structural confirmation of this compound and its derivatives is crucial and is typically performed using a combination of spectroscopic techniques.[3]

| Technique | Purpose | Expected Observations |

| ¹H NMR | Elucidation of the proton environment. | Signals corresponding to the benzyl protons, the vinylic protons of the tetrahydropyridine ring, and the aliphatic protons of the ring. |

| ¹³C NMR | Determination of the carbon skeleton. | Resonances for the aromatic carbons of the benzyl group and the sp² and sp³ hybridized carbons of the tetrahydropyridine ring. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound (173.25 g/mol ) and characteristic fragment ions. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (alkene), and C-N bonds. |

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex molecules with therapeutic potential. A notable application is in the development of multi-target-directed ligands for Alzheimer's disease.[1] In this context, the this compound moiety serves as a key pharmacophore for inhibiting acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[1]

Researchers have designed and synthesized hybrid molecules that combine the this compound scaffold with other functional groups, such as metal-chelating moieties derived from clioquinol.[1] These hybrid compounds aim to simultaneously address multiple pathological factors in Alzheimer's disease, including cholinergic deficit, metal-induced amyloid-beta (Aβ) aggregation, and oxidative stress.[1]

Visualizations

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Drug Design Strategy for Alzheimer's Disease

The diagram below outlines the logical relationship in the design of multi-target-directed ligands for Alzheimer's disease incorporating the this compound scaffold.

Caption: Multi-target drug design strategy for Alzheimer's disease.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound with significant applications in medicinal chemistry. While its individual history is not as storied as some of its analogs, its importance as a pharmacophore in the design of novel therapeutics, particularly for Alzheimer's disease, is well-established. The synthetic protocols and analytical characterization methods detailed in this guide provide a solid foundation for researchers working with this compound. The ongoing exploration of this compound and its derivatives is expected to yield new insights and potential therapeutic leads for a range of diseases.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1-Benzyl-1,2,3,6-tetrahydropyridine

Abstract

This application note details a systematic approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Benzyl-1,2,3,6-tetrahydropyridine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for the quality and safety of the final drug product. The described method is suitable for the quantification of the main component and the separation of potential process-related impurities and degradation products. This document provides a comprehensive experimental protocol, data presentation guidelines, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this analytical procedure.

Introduction

This compound (BTHP) is a heterocyclic amine that serves as a versatile building block in organic synthesis. Its molecular structure, consisting of a benzyl group attached to a tetrahydropyridine ring, makes it a crucial precursor in the development of various therapeutic agents. The purity of BTHP is a critical quality attribute that can significantly impact the efficacy and safety of the final pharmaceutical product. Therefore, a well-developed and validated analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture.[1] This application note outlines a strategic approach to developing a reversed-phase HPLC (RP-HPLC) method for BTHP, leveraging an understanding of its physicochemical properties.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C12H15N | PubChem |

| Molecular Weight | 173.25 g/mol | PubChem[2] |

| Predicted pKa | 7.08 ± 0.40 | BIOSYNCE[3] |

| Predicted XLogP3 | 2.4 | PubChem[2] |

The basic nature of BTHP (due to the tertiary amine) and its moderate hydrophobicity (indicated by the XLogP3 value) are key considerations for HPLC method development.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

-

Chromatographic Data System (CDS): OpenLab CDS or equivalent.

-

Analytical Column: A C18 column is a good starting point for moderately polar compounds.[4][5] A recommended initial column is a Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

-

Chemicals and Reagents:

-

This compound reference standard (purity >99%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade, obtained from a Milli-Q or equivalent system).

-

Formic acid (reagent grade, ~99%).

-

Ammonium acetate (reagent grade).

-

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

-

Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

-

Sample Solution: Prepare the sample solution at a similar concentration to the working standard solution using the mobile phase as the diluent.

HPLC Method Development Workflow

The development of a robust HPLC method involves a systematic optimization of various chromatographic parameters. The following workflow is recommended:

Caption: A systematic workflow for HPLC method development.

Recommended Initial HPLC Conditions

Based on the physicochemical properties of BTHP, a reversed-phase method with a C18 column and a mobile phase consisting of an acidic buffer and an organic modifier is a suitable starting point. The acidic pH will ensure the tertiary amine is protonated, leading to better peak shape.

| Parameter | Initial Condition |

| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm (based on UV absorbance of the benzyl group) |

| Injection Volume | 10 µL |

Method Optimization Strategy

-

Column Chemistry: If the peak shape is poor or resolution is inadequate, screen different column chemistries such as C8 or Phenyl. Phenyl columns can offer alternative selectivity for aromatic compounds.[6]

-

Mobile Phase pH: The pKa of BTHP is predicted to be around 7.08.[3] To ensure consistent protonation and good peak shape, a mobile phase pH of around 3 is recommended. Formic acid is a suitable buffer for this pH range.

-

Organic Modifier: Compare acetonitrile and methanol as the organic modifier. Acetonitrile often provides better peak shapes and lower backpressure.

-

Gradient Optimization: Adjust the gradient slope and duration to achieve optimal separation of the main peak from any impurities. A shallow gradient will improve the resolution of closely eluting peaks.

-

Temperature: Varying the column temperature can affect the selectivity of the separation. Analyze the sample at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to find the optimal condition.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Result |

| Tailing Factor (Asymmetry) | ≤ 2.0 | |

| Theoretical Plates (N) | ≥ 2000 | |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | |

| Retention Time (tR) | Consistent |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area |

| 1 | |

| 5 | |

| 10 | |

| 50 | |

| 100 | |

| 150 | |

| Correlation Coefficient (r²) | ≥ 0.999 |